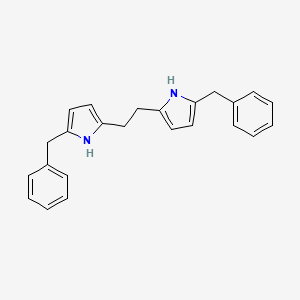

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane

Beschreibung

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane is a symmetric organic compound featuring an ethane backbone substituted at both terminal positions with 5-benzyl-pyrrole moieties. Pyrrole rings are aromatic heterocycles known for their electron-rich nature, which enables participation in coordination chemistry and supramolecular interactions. Applications of such compounds may span pharmaceuticals (e.g., ligand design for metallodrugs) and materials science (e.g., organic semiconductors or polymers) due to their π-conjugated systems and functionalizable substituents.

Eigenschaften

IUPAC Name |

2-benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2/c1-3-7-19(8-4-1)17-23-15-13-21(25-23)11-12-22-14-16-24(26-22)18-20-9-5-2-6-10-20/h1-10,13-16,25-26H,11-12,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKFZXGGTXPXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(N2)CCC3=CC=C(N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane typically involves the reaction of benzyl-substituted pyrrole derivatives with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

Oxidation: Pyrrole-2,5-diones.

Reduction: Reduced pyrrole derivatives.

Substitution: Brominated or nitrated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 1,2-Bis(5-benzyl-1H-pyrrol-2-yl)ethane exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrrole rings. These interactions can modulate biological pathways and lead to the observed biological activities.

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(1H-pyrrol-2-ylmethylene)diazane monohydrate ()

- Structure : Contains pyrrole rings linked via a diazane (N–N) bridge instead of an ethane backbone.

- Key Differences :

- The diazane bridge introduces hydrogen-bonding capabilities and redox activity, unlike the ethane linker in the target compound.

- Benzyl substituents in the target compound confer greater steric hindrance and hydrophobicity compared to the unsubstituted pyrrole rings in this derivative.

- Applications : Diazane-linked pyrroles may serve as supramolecular building blocks, whereas the benzyl-pyrrole ethane structure could prioritize stability in catalytic or polymeric systems .

Comparison with Pyrazole-Based Ethane Derivatives

1,2-Bis(3,5-dinitropyrazol)ethane (HL3) ()

- Structure : Ethane backbone with 3,5-dinitropyrazole substituents.

- Key Differences: Pyrazole rings are more aromatic and electron-deficient than pyrrole, favoring explosive applications (e.g., HNS analog) due to nitro groups . The target compound’s benzyl-pyrrole groups lack nitro substituents, reducing reactivity but enhancing thermal stability for non-energetic applications.

- Synthesis : Both compounds may utilize oxidative coupling, but HL3 requires nitration steps absent in the target compound’s synthesis .

Comparison with Organophosphorus Ethane Derivatives

1,2-Bis((2S,5S)-2,5-diphenylphospholan-1-yl)ethane ()

- Structure : Ethane linker with chiral diphenylphosphine substituents.

- Key Differences :

- Applications: Organophosphorus derivatives dominate catalysis, whereas pyrrole-ethane systems may excel in photophysical or biomedical contexts.

Comparison with Halogenated Ethane Derivatives

1,2-Bis(2-bromoethoxy)ethane ()

- Structure : Ethane backbone with bromoethoxy substituents.

- Key Differences :

- Physical Properties : Bromoethoxy derivatives are liquids (e.g., 1,2-bis(2-bromoethoxy)ethane, MW 275.97 g/mol), while the target compound’s solid state (inferred from analogs like ) suggests higher melting points due to crystalline packing .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties of Selected Compounds

*Inferred from analogous pyrrole derivatives (e.g., ).

†Estimated based on pyrrole derivatives with bulky substituents.

‡Typical for nitro-substituted energetic compounds.

Research Findings and Implications

- Thermal Stability : The benzyl-pyrrole substituents likely enhance thermal stability compared to halogenated or nitro-substituted analogs, making the target compound suitable for high-temperature material applications .

- Solubility : The compound’s lipophilic benzyl groups may limit solubility in polar solvents but improve compatibility with polymers or lipid-based drug delivery systems .

- Synthetic Feasibility : Oxidative coupling methods used for pyrazole-ethane systems () could be adapted for synthesizing the target compound, though benzyl-protected pyrrole precursors would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.